molecular formula C13H18O7 B1330028 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol CAS No. 6092-24-6

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol

Cat. No. B1330028
CAS RN: 6092-24-6
M. Wt: 286.28 g/mol
InChI Key: WBZPEZUBVIAKKS-UJPOAAIJSA-N
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Description

The compound appears to be a type of organic molecule with several hydroxyl (-OH) groups, a methoxy (-OCH3) group, and a hydroxymethyl (-CH2OH) group attached to an oxane ring. The (2R,3S,4S,5R,6S) notation indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxane ring, possibly through a cyclization reaction, followed by the introduction of the hydroxyl, methoxy, and hydroxymethyl groups. The stereochemistry would need to be carefully controlled during the synthesis.



Molecular Structure Analysis

The molecule contains several stereocenters, which are carbon atoms bonded to four different groups. These stereocenters are responsible for the molecule’s chirality, or “handedness”. The R and S designations indicate the configurations of these stereocenters.



Chemical Reactions Analysis

The hydroxyl groups in the molecule could potentially be involved in various chemical reactions, such as esterification or substitution reactions. The oxane ring could also undergo ring-opening reactions under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. For example, the presence of multiple hydroxyl groups could make the compound highly polar and capable of forming hydrogen bonds, which would affect its solubility, boiling point, etc.


Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions : Research on similar compounds like d-galactose and d-raffinose, which share structural similarities with the specified compound, reveals their solubility characteristics in ethanol-water solutions. These studies are crucial for understanding the solubility behavior of such compounds in various solvents (Zhang, Gong, Wang, & Qu, 2012).

  • Solubility in Different Temperatures : Similar saccharides' solubility in ethanol-water mixtures was found to increase with equilibrium temperature, providing insights into the temperature-dependent solubility of related compounds (Gong, Wang, Zhang, & Qu, 2012).

Structural Analysis

  • Molecular Conformation : Studies on similar molecules like β-d-Altrose, which have structural similarities, focus on their molecular conformation and hydrogen bonding, offering insights into the structural behavior of such compounds (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).

Chemical Synthesis

  • Synthesis of Chromeno[4,3-b]pyridines : Research involving the condensation of compounds with similar structures has led to the synthesis of chromeno[4,3-b]pyridines, demonstrating the chemical reactivity and potential applications of these compounds in organic synthesis (Mamedov et al., 2008).

  • Hydrogen Bonding Properties in Aqueous Solution : The hydrogen bonding properties of polyols, including compounds structurally similar to the specified chemical, have been studied using NMR spectroscopy, providing a deeper understanding of their interactions in solutions (Oruç, Varnali, & Bekiroğlu, 2018).

  • Synthesis of C-linked Disaccharide Mimetics : Research involving the synthesis of C-linked disaccharide analogues from dipyranones, which are structurally related to the compound , illustrates its potential in the synthesis of complex organic molecules (Harding et al., 2003).

Physical Properties Analysis

  • Density and Viscosity in Aqueous Solutions : Studies on the densities and viscosities of sugar alcohol aqueous solutions, including compounds structurally akin to the specified chemical, are significant for understanding the physical properties of these substances in different concentrations and temperatures (Zhu, Ma, & Zhou, 2010).

  • N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs) : Research into the synthesis of modified oligonucleotides using derivatives similar to the mentioned compound provides insights into the potential applications of these compounds in nucleic acid chemistry (Afari, Virta, & Lönnberg, 2022).

Safety And Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The study of this compound could potentially contribute to various fields, such as organic chemistry, medicinal chemistry, materials science, etc., depending on its properties and applications.


properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZPEZUBVIAKKS-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976389
Record name 2-Methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol

CAS RN

6092-24-6
Record name 2-Methoxyphenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6092-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol-beta-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
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(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
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(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
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(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
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(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol
Reactant of Route 6
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(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol

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